(S)-Cbz-3-Amino-3-phenylpropan-1-ol

Description

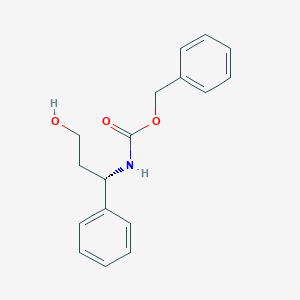

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group, a phenyl ring, and a hydroxyl group on the same carbon atom

Properties

IUPAC Name |

benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCROXNTSGDSP-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-3-Amino-3-phenylpropan-1-ol.

Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-Cbz-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: PCC or Dess-Martin periodinane in dichloromethane.

Reduction: LiAlH4 in anhydrous ether.

Substitution: TsCl in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

Oxidation: Formation of (S)-Cbz-3-Amino-3-phenylpropanal.

Reduction: Formation of (S)-3-Amino-3-phenylpropan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Cbz-3-Amino-3-phenylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Cbz-3-Amino-3-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- ®-Cbz-3-Amino-3-phenylpropan-1-ol

- (S)-Cbz-3-Amino-2-phenylpropan-1-ol

- (S)-Cbz-2-Amino-3-phenylpropan-1-ol

Uniqueness

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a benzyl carbamate protecting group and a phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and biologically active molecules.

Biological Activity

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 299.34 g/mol

- Functional Groups : Amino group, phenyl group, and a benzyl carbamate (Cbz) protecting group.

The presence of these functional groups contributes to its reactivity and utility as a building block in organic synthesis.

This compound acts as a substrate for various enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing biological processes and pathways.

Therapeutic Applications

Research indicates that derivatives of this compound may inhibit specific biological pathways, making them significant for therapeutic applications. For instance:

- Peptidomimetics : The compound can serve as a building block for synthesizing peptidomimetics, which are crucial for studying protein-protein interactions and developing drugs with enhanced stability and bioavailability compared to natural peptides.

Enzyme Interactions

Studies involving lipase-catalyzed resolutions have highlighted the role of this compound in asymmetric synthesis processes. Its derivatives have shown activity against certain enzymes, indicating potential use in drug development.

Synthesis Methods

Several methods exist for synthesizing this compound:

- Reduction of Nitro Compounds : A common approach involves reducing a nitro precursor using hydrogenation in the presence of palladium catalysts or other reducing agents.

- Amino Alcohol Synthesis : Direct synthesis from epoxides through ring-opening with amines followed by protection of the amino group with a benzyl carbamate.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results showed significant inhibition, suggesting potential applications in developing new antimicrobial agents.

Study 2: Asymmetric Catalysis

Research focused on the use of this compound as a chiral scaffold in asymmetric catalysis. The compound demonstrated effectiveness in directing the formation of specific stereoisomers, underscoring its utility in synthetic organic chemistry.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Cbz-3-amino-3-phenylpropan-1-ol | 88829805 | 0.87 |

| (S)-Boc-3-Amino-3-phenylpropan-1-ol | 13710230 | 0.85 |

| 3-amino-3-phenypropanol | N/A | 0.80 |

This table highlights how (S)-Cbz differs from similar compounds in terms of structure and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.